molecular formula C28H27FN4O3 B2953063 10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 901264-78-6

10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2953063
CAS No.: 901264-78-6
M. Wt: 486.547
InChI Key: HSVYLKSOPSSOMB-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one) with a methyl group at position 9 and a 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl substituent at position 10. The piperazine moiety is substituted with a 2-fluorophenyl group, contributing to its electronic and steric profile. The fluorophenyl group enhances lipophilicity and may influence receptor binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

10-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3/c1-28-18-23(21-9-2-5-12-25(21)36-28)30-27(35)33(28)20-8-6-7-19(17-20)26(34)32-15-13-31(14-16-32)24-11-4-3-10-22(24)29/h2-12,17,23H,13-16,18H2,1H3,(H,30,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVYLKSOPSSOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

  • 10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-trien-11-one ():
    This analog replaces the 2-fluorophenyl group with a 2,5-difluorophenyl substituent. The additional fluorine atom increases electronegativity and may enhance metabolic stability but could reduce solubility. Computational studies using Tanimoto coefficients (structural similarity >0.8) would likely classify this as a close analog, with bioactivity profiles overlapping in kinase inhibition assays .

  • C432-0328 (4-chloro-10-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-trien-11-one) (): The substitution of 2-fluorophenyl with 3-methoxyphenyl introduces a polar methoxy group, likely reducing lipophilicity (logP decrease ~0.5–1.0) compared to the target compound. The chlorine atom at position 4 increases molecular weight and may alter binding kinetics.

Core Structure Modifications

  • 10-[(2-Fluorophenyl)methyl]-8-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5H-dibenzo[b,f][1,4]thiazepine-5,5,11(10H)-trione (): Replacing the tricyclic oxa-diazatricyclo core with a dibenzothiazepine system introduces sulfur, which may improve π-π stacking interactions in hydrophobic pockets. The 2-methoxyphenyl piperazine substituent further diversifies its target profile, possibly favoring adenosine receptor modulation over kinase inhibition .
  • 1-(9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-trien-13-yl)ethanone (): The sulfanylidene group replaces the ketone oxygen at position 11, altering hydrogen-bonding capacity. This modification could enhance interactions with cysteine residues in enzymes, as seen in thiol-reactive inhibitors .

Computational and Experimental Similarity Metrics

  • Tanimoto Coefficient Analysis :
    Using MACCS or Morgan fingerprints, the target compound and its 2,5-difluorophenyl analog () would likely achieve Tanimoto scores >0.85, indicating high structural similarity. In contrast, the dibenzothiazepine derivative () might score <0.6 due to core structure divergence .

  • Bioactivity Clustering :
    As demonstrated in , compounds with fluorinated aryl groups cluster in bioactivity profiles targeting kinases (e.g., GSK3β) or epigenetic regulators. The 3-methoxyphenyl analog () may cluster with antidepressants due to its piperazine-methoxy pharmacophore .

Pharmacokinetic and Pharmacodynamic Implications

  • Lipophilicity and Solubility :
    Fluorine substitution (target compound vs. 2,5-difluoro analog) increases logP by ~0.3, enhancing blood-brain barrier penetration but risking higher plasma protein binding. The methoxy-substituted analog () shows lower logP, favoring renal excretion .

  • Metabolic Stability: The 2-fluorophenyl group in the target compound resists oxidative metabolism compared to non-halogenated analogs, as evidenced by cytochrome P450 inhibition assays in related piperazine derivatives .

Biological Activity

The compound 10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C24H24FN5O2
  • Molecular Weight : 433.487 g/mol
  • SMILES Notation : Cc1ccnc(NC(=O)Nc2cccc(c2)C(=O)N2CCN(CC2)c2ccccc2F)c1

This structure incorporates a piperazine moiety, which is often associated with various pharmacological effects, including serotonergic activity.

The compound exhibits potential activity as a serotonin-selective reuptake inhibitor (SSRI) and may interact with various neurotransmitter systems. The presence of the 2-fluorophenyl group enhances its affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation and anxiety response .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this one can effectively inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. For instance, derivatives containing the piperazine structure have shown IC50 values in the low micromolar range for MAO-B inhibition .

CompoundIC50 (MAO-B)Selectivity Index
Compound A0.013 µM120.8
Compound B0.039 µM107.4

These findings suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have indicated that while some derivatives exhibit significant cytotoxic effects at higher concentrations, others like T6 show minimal toxicity even at elevated doses (IC50 values exceeding 120 µM) . This profile is essential for developing therapeutic agents with reduced side effects.

Neurodegenerative Disorders

Recent studies have focused on the application of this compound in models of neurodegenerative disorders. For example, a study highlighted the potential of similar piperazine derivatives in mitigating symptoms associated with Alzheimer's disease through their action on MAO-B inhibition and subsequent increase in dopamine levels .

Mental Health Applications

Given its serotonergic activity, this compound has been investigated for its potential use in treating anxiety and depression. Clinical trials are ongoing to assess its efficacy compared to established SSRIs. Early results indicate promising outcomes in mood stabilization and reduction of anxiety symptoms .

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